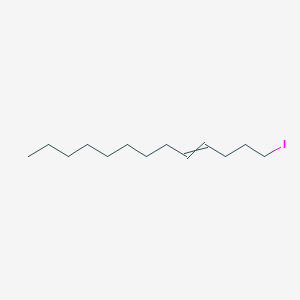
1-Iodotridec-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodotridec-4-ene is an organic compound with the molecular formula C13H25I It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond and an iodine atom attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodotridec-4-ene can be synthesized through several methods. One common approach involves the iodination of tridec-4-ene. This can be achieved by reacting tridec-4-ene with iodine in the presence of a catalyst such as silver nitrate or under UV light. The reaction typically proceeds at room temperature and yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the iodination process can be carried out in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Iodotridec-4-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and various amines. These reactions typically occur under mild conditions.
Addition Reactions: Halogens like bromine or chlorine can be added to the double bond in the presence of a solvent such as dichloromethane.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to convert this compound into epoxides.
Major Products Formed
Substitution Reactions: Products include alcohols, nitriles, and amines.
Addition Reactions: Products include dihalides and hydrogenated alkanes.
Oxidation Reactions: Products include epoxides and other oxygenated compounds.
Scientific Research Applications
1-Iodotridec-4-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological processes involving iodine-containing compounds.
Medicine: Research into iodine-containing compounds often explores their potential use in pharmaceuticals and diagnostic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodotridec-4-ene in chemical reactions involves the reactivity of the iodine atom and the double bond. The iodine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Bromotridec-4-ene: Similar in structure but contains a bromine atom instead of iodine.
1-Chlorotridec-4-ene: Contains a chlorine atom instead of iodine.
1-Fluorotridec-4-ene: Contains a fluorine atom instead of iodine.
Uniqueness
1-Iodotridec-4-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger size and lower electronegativity of iodine make this compound more reactive in certain substitution and addition reactions, providing unique opportunities for chemical synthesis and applications.
Properties
CAS No. |
93662-70-5 |
|---|---|
Molecular Formula |
C13H25I |
Molecular Weight |
308.24 g/mol |
IUPAC Name |
1-iodotridec-4-ene |
InChI |
InChI=1S/C13H25I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9-10H,2-8,11-13H2,1H3 |
InChI Key |
INZRRRZJJUOCER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















